Sulfonyldicyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

28797-07-1 |

|---|---|

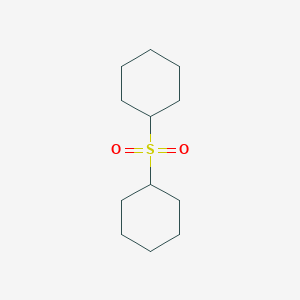

Molecular Formula |

C12H22O2S |

Molecular Weight |

230.37 g/mol |

IUPAC Name |

cyclohexylsulfonylcyclohexane |

InChI |

InChI=1S/C12H22O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChI Key |

MZUPWNMULGRONZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Sulfonyldicyclohexane: A Technical Overview of Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of sulfonyldicyclohexane. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this document focuses on the general methodologies for its synthesis, drawing parallels from established procedures for similar sulfones. The known properties of its precursor, dicyclohexyl sulfide, are also presented to offer a foundational understanding.

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the oxidation of its corresponding sulfide, dicyclohexyl sulfide.[1] This transformation involves the conversion of the sulfide group to a sulfonyl group by an appropriate oxidizing agent. Several reagents are known to effectively facilitate this type of oxidation.[1][2]

General Experimental Protocol: Oxidation of Dicyclohexyl Sulfide

A general procedure for the synthesis of this compound would involve the following steps:

-

Dissolution: Dicyclohexyl sulfide is dissolved in a suitable organic solvent.

-

Oxidation: The chosen oxidizing agent is added to the solution, often portion-wise or as a solution in a compatible solvent, while monitoring the reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion of the starting material.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched and washed to remove the oxidizing agent and any by-products. This typically involves washing with a reducing agent solution (e.g., sodium sulfite) followed by a basic solution (e.g., sodium bicarbonate) and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Common Oxidizing Agents

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfones. The choice of reagent can influence the reaction conditions, selectivity, and overall yield. A summary of commonly used oxidizing agents is provided in the table below.

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst such as tantalum carbide or in conjunction with an anhydride like phthalic anhydride in a solvent like ethyl acetate.[1][3] | [1][3] |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | A widely used and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature.[2][4] | [2][4] |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can be used for this transformation, often supported on an inert material like manganese dioxide.[1] | [1] |

Synthetic Workflow

The general workflow for the synthesis of this compound from dicyclohexyl sulfide is illustrated in the following diagram.

Properties of this compound

Properties of Dicyclohexyl Sulfide

The table below summarizes the known physical and chemical properties of dicyclohexyl sulfide, the starting material for the synthesis of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂S | [5] |

| Molecular Weight | 198.37 g/mol | [5] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| Density | Not specified | |

| Refractive Index | Not specified |

Note: It is expected that this compound, due to the presence of the polar sulfonyl group, would be a solid at room temperature with a higher melting point and greater polarity compared to dicyclohexyl sulfide. Its solubility in polar organic solvents would likely be higher.

Spectroscopic Data

While specific spectroscopic data for this compound was not found, the following are expected characteristic features based on general knowledge of sulfones:

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group would be expected in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the cyclohexyl rings adjacent to the sulfonyl group would be expected to be deshielded and appear at a higher chemical shift compared to those in dicyclohexyl sulfide.

-

¹³C NMR: The carbons of the cyclohexyl rings bonded to the sulfur atom would also be significantly deshielded.

-

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways. While some cyclohexyl sulfone derivatives have been investigated as gamma-secretase inhibitors in the context of Alzheimer's disease research, there is no direct evidence to suggest that this compound itself possesses such activity.[6] The broader class of sulfones is known to have diverse biological activities, but specific data for the dicyclohexyl derivative is lacking.[7]

Therefore, at present, there are no known signaling pathways or established experimental workflows in a biological context that directly involve this compound. Researchers interested in the potential biological effects of this compound would need to conduct initial screening and mechanistic studies.

References

- 1. Sulfone synthesis by oxidation [organic-chemistry.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sulfonyldicyclohexane: A Technical Guide

Introduction

Sulfonyldicyclohexane is a chemical compound of interest in various research domains. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the structure of organic molecules. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for acquiring such data. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and the known structure of the molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and typical chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH-SO₂ | 2.8 - 3.2 | Multiplet |

| CH₂ (adjacent to CH-SO₂) | 1.8 - 2.2 | Multiplet |

| Other CH₂ | 1.1 - 1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-SO₂ | 60 - 70 |

| C (adjacent to C-SO₂) | 25 - 35 |

| Other C | 20 - 30 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| S=O | 1350 - 1300 and 1175 - 1140 | Asymmetric and Symmetric Stretching |

| C-H (alkane) | 2960 - 2850 | Stretching |

| C-H (alkane) | 1470 - 1450 | Bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₂₂O₂S |

| Molecular Weight | 230.37 g/mol |

| Predicted Molecular Ion (M⁺) | m/z = 230 |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass Spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI) :

-

Dissolve a small amount of this compound (typically < 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

-

Data Acquisition :

-

The sample is introduced into the ion source, which is under high vacuum.

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Sulfonyldicyclohexane (Dicyclohexyl Sulfone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonyldicyclohexane, more commonly known as dicyclohexyl sulfone. It covers the compound's history, detailed synthesis protocols, physicochemical properties, and its context within the broader class of sulfone-containing molecules relevant to medicinal chemistry.

Executive Summary

This compound, with the chemical formula (C₆H₁₁)₂SO₂, is an organosulfur compound belonging to the sulfone class. While not as extensively studied as some of its aromatic counterparts, it serves as a key structural motif and a subject of interest in organic synthesis and medicinal chemistry. The sulfone group is a significant pharmacophore due to its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[1] This guide consolidates the available technical data on this compound, offering a centralized resource for researchers.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the synthesis of sulfones, in general, has been well-established for over a century. A common and long-standing method for the preparation of sulfones is the oxidation of their corresponding sulfides. In the case of this compound, this involves the oxidation of dicyclohexyl sulfide. This oxidation is typically achieved using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The development of various oxidation methods throughout the 20th century has made the synthesis of sulfones like this compound a routine procedure in organic chemistry laboratories.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. For context, properties of the related dicyclohexyl sulfide and dicyclohexyl disulfide are also provided.

Table 1: Physicochemical Properties

| Property | This compound (Dicyclohexyl Sulfone) | Dicyclohexyl Sulfide | Dicyclohexyl Disulfide |

| Molecular Formula | C₁₂H₂₂O₂S | C₁₂H₂₂S[2] | C₁₂H₂₂S₂[3] |

| Molecular Weight | 230.37 g/mol | 198.37 g/mol [2] | 230.44 g/mol [4] |

| Melting Point | 99-101 °C | Not available | Not available |

| Boiling Point | Not available | Not available | 162-163 °C @ 6.00 mm Hg[3] |

| Density | Not available | Not available | 1.042-1.049 g/cm³[3] |

| Solubility | Generally soluble in organic solvents. | Insoluble in water; slightly soluble in alcohol; soluble in fat.[3] | Insoluble in water; slightly soluble in alcohol; soluble in fat.[3] |

Table 2: Spectroscopic Data Interpretation

| Spectroscopy | Feature | Interpretation for this compound |

| Infrared (IR) | Strong absorption bands | Characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[5] |

| ¹H NMR | Multiplets in the aliphatic region | Signals corresponding to the protons on the two cyclohexyl rings. The chemical shifts and splitting patterns would be complex due to the conformational flexibility of the rings and diastereotopic protons. |

| ¹³C NMR | Signals in the aliphatic region | Resonances for the carbon atoms of the cyclohexyl rings. The carbon atom attached to the sulfonyl group would be shifted downfield compared to the other carbons in the ring. |

| Mass Spectrometry | Molecular ion peak (M+) | A peak at m/z = 230.37, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of cyclohexyl or cyclohexene fragments. |

Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the oxidation of dicyclohexyl sulfide. Below is a representative experimental protocol.

4.1 Synthesis of this compound via Oxidation of Dicyclohexyl Sulfide

Objective: To prepare this compound by oxidizing dicyclohexyl sulfide with hydrogen peroxide in a glacial acetic acid solvent system.

Materials:

-

Dicyclohexyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dicyclohexyl sulfide (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: To the stirring solution, slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing cold deionized water. A white precipitate of this compound should form.

-

Collect the crude product by vacuum filtration and wash the solid with deionized water to remove acetic acid and residual hydrogen peroxide.

-

-

Neutralization and Extraction (for non-precipitating reactions):

-

If a precipitate does not form, transfer the aqueous mixture to a separatory funnel.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods (IR, NMR, Mass Spectrometry) to confirm its identity and purity.

-

Role in Drug Development and Medicinal Chemistry

The sulfone functional group is a key structural motif in a wide range of pharmaceuticals.[6] It is present in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[7] The inclusion of a sulfone group can enhance the pharmacological profile of a drug candidate by:

-

Improving Physicochemical Properties: The polar nature of the sulfone group can increase water solubility and modulate lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.

-

Hydrogen Bonding: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

While this compound itself is not a known therapeutic agent, it serves as a valuable building block and a non-aromatic analog for more complex drug molecules. The use of saturated ring systems like cyclohexane can be advantageous in drug design for several reasons:

-

Three-Dimensionality: The non-planar, chair-like conformation of the cyclohexane rings provides a three-dimensional scaffold that can lead to more specific interactions with protein binding sites compared to flat aromatic systems.

-

Reduced Toxicity: In some cases, replacing aromatic rings with aliphatic rings can reduce the potential for metabolic activation to toxic intermediates.

-

Modified Lipophilicity: The incorporation of cyclohexyl groups can fine-tune the overall lipophilicity of a molecule, which is a key parameter in drug design.

Visualizations

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Sulfone Properties in Drug Design

Caption: Influence of this compound's features on drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dicyclohexyl disulfide | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of Sulfonyldicyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for understanding the conformational preferences of sulfonyldicyclohexane. In the absence of direct experimental data for this specific molecule, this document synthesizes fundamental principles of stereochemistry, conformational analysis of cyclohexane derivatives, and computational methodologies to predict its three-dimensional structure. The core of the analysis focuses on the steric and stereoelectronic effects influencing the orientation of the two cyclohexane rings relative to the central sulfonyl bridge. This guide is intended to serve as a foundational resource for researchers interested in the structural properties of diaryl sulfones and their derivatives, which are relevant in medicinal chemistry and materials science.

Introduction

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules containing flexible ring systems like cyclohexane, a thorough understanding of their preferred conformations is crucial for predicting reactivity, intermolecular interactions, and biological activity. This compound, a molecule comprised of two cyclohexane rings linked by a sulfonyl group (-SO₂-), presents an interesting case for conformational analysis due to the interplay of steric demands and the potential for complex diastereomeric forms.

This guide will explore the theoretical underpinnings of this compound's conformation, drawing parallels from well-studied substituted cyclohexanes. We will discuss the key factors governing conformational stability and outline a proposed workflow for a comprehensive computational and experimental investigation.

Fundamental Principles of Cyclohexane Conformation

The fundamental low-energy conformation of a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The relative stability of these two arrangements is primarily governed by steric interactions.

A-Values and Steric Hindrance

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2][3]

Conformational Isomers of this compound

The connectivity of the two cyclohexane rings through the sulfonyl bridge allows for several diastereomers, depending on the relative stereochemistry at the points of attachment. The primary isomers to consider are the (1,1'), (1,2'), (1,3'), and (1,4') linkages. For the purpose of this guide, we will focus on the most symmetrical isomer, 1,1'-sulfonyldicyclohexane .

Even within this isomer, we must consider the relative orientation of the two rings. The most stable arrangement will involve both cyclohexane rings in a chair conformation. The key conformational question revolves around the orientation of the C-S bonds with respect to each of the rings. A given C-S bond can be either axial or equatorial relative to the ring it is attached to. This gives rise to three possible conformational isomers for the core structure:

-

Diequatorial (e,e): Both C-S bonds are in the equatorial position of their respective cyclohexane rings.

-

Axial-Equatorial (a,e): One C-S bond is axial, and the other is equatorial.

-

Diaxial (a,a): Both C-S bonds are in the axial position.

Based on the principles of steric hindrance, the diequatorial conformer is predicted to be the most stable, as it minimizes 1,3-diaxial interactions for both rings. The diaxial conformer is expected to be the least stable due to significant steric clashes.

Proposed Methodologies for Detailed Conformational Analysis

A thorough understanding of the conformational landscape of this compound requires a combination of computational and experimental approaches.

Computational Chemistry Protocol

A robust computational workflow is essential to map the potential energy surface and identify low-energy conformers.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Detailed Steps:

-

Initial Structure Generation: Generate plausible 3D structures for the diequatorial, axial-equatorial, and diaxial conformers.

-

Conformational Search: Employ a low-cost computational method, such as a molecular mechanics force field (e.g., MMFF) or a semi-empirical method (e.g., GFN2-xTB), to perform a comprehensive search for all possible ring and side-chain conformations.

-

Geometry Optimization: Take the low-energy conformers identified in the search and perform full geometry optimizations using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

-

Thermodynamic Analysis: Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energy at a given temperature.

-

Population Analysis: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature.

Proposed Experimental Protocols

Experimental validation is crucial to confirm the theoretical predictions.

4.2.1. X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[4][5]

Proposed Protocol:

-

Synthesis and Purification: Synthesize this compound and purify it to obtain a high-purity crystalline sample.

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).[4]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.[5]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Proposed Protocol:

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the cyclohexane protons can provide valuable information about their axial or equatorial environment.

-

2D NMR Experiments: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY is particularly useful for determining through-space proximities of protons, which can help to distinguish between different conformers.

-

Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of conformational exchange. Changes in the spectra with temperature can be used to determine the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium.

Predicted Quantitative Data and Relationships

In the absence of experimental data, we can estimate the relative energies of the conformers based on known A-values for structurally related groups. A cyclohexyl group itself has an A-value of approximately 2.15 kcal/mol. The sulfonyl group is also sterically demanding. Therefore, the energetic penalty for placing a cyclohexylsulfonyl group in an axial position is expected to be significant.

Table 1: Estimated Relative Energies of 1,1'-Sulfonyldicyclohexane Conformers

| Conformer | C-S Bond Orientations | Estimated Relative Gibbs Free Energy (kcal/mol) | Predicted Boltzmann Population at 298 K |

| 1 | Diequatorial (e,e) | 0.0 (most stable) | > 99% |

| 2 | Axial-Equatorial (a,e) | > 4.5 | < 1% |

| 3 | Diaxial (a,a) | > 9.0 | <<< 1% |

Note: These are estimations based on the additivity of A-values and are intended for illustrative purposes. Actual values would need to be determined experimentally or through high-level computational studies.

Logical Relationship of Conformational Equilibrium:

The different conformers of this compound are in a dynamic equilibrium. The position of this equilibrium is determined by the relative Gibbs free energies of the conformers.

Caption: The equilibrium between the major conformers of 1,1'-sulfonyldicyclohexane.

Conclusion

The conformational analysis of this compound is a complex problem that can be approached systematically using established theoretical principles and computational methods. Based on the steric demands of the cyclohexyl and sulfonyl groups, the diequatorial conformer of 1,1'-sulfonyldicyclohexane is overwhelmingly predicted to be the most stable. This theoretical framework provides a strong foundation for future experimental and computational studies aimed at precisely characterizing the three-dimensional structure and dynamic behavior of this molecule. Such studies are essential for understanding its properties and for the rational design of related molecules in drug development and materials science.

References

The Solubility Profile of Sulfonyl-Bridged Cycloalkanes in Common Organic Solvents: A Technical Examination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

A comprehensive literature review reveals a notable absence of publicly available quantitative solubility data for sulfonyldicyclohexane in common organic solvents. To address this informational gap and provide valuable insights for researchers in drug development and materials science, this technical guide presents solubility data for a closely related structural analog: diphenyl sulfone. The sulfonyl functional group and the presence of two six-membered rings make diphenyl sulfone a relevant proxy for estimating the solubility behavior of this compound. This document provides a detailed summary of diphenyl sulfone's solubility in a range of organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Solubility of Diphenyl Sulfone: A Structural Analog

Diphenyl sulfone, an organosulfur compound with the formula (C₆H₅)₂SO₂, is a white solid known for its utility as a high-temperature solvent for processing rigid polymers.[1] Its solubility in various organic solvents provides a valuable reference point for understanding the potential behavior of this compound.

Quantitative Solubility Data

The following table summarizes the experimental mole fraction and molar solubilities of diphenyl sulfone in a diverse set of organic solvents at 25.0 °C. This data is crucial for solvent selection in synthesis, purification, and formulation processes.

| Organic Solvent | Mole Fraction Solubility (X₂sat) | Molar Solubility (CAsat, mol·L⁻¹) |

| n-Hexane | 0.000338 | 0.0025 |

| n-Heptane | 0.000443 | 0.0029 |

| n-Octane | 0.000574 | 0.0033 |

| n-Nonane | 0.000720 | 0.0038 |

| n-Decane | 0.000910 | 0.0044 |

| Cyclohexane | 0.00160 | 0.0148 |

| Methylcyclohexane | 0.00115 | 0.0086 |

| 1-Propanol | 0.0163 | 0.218 |

| 1-Butanol | 0.0178 | 0.194 |

| 1-Pentanol | 0.0189 | 0.171 |

| 1-Hexanol | 0.0200 | 0.158 |

| 1-Heptanol | 0.0215 | 0.149 |

| 1-Octanol | 0.0232 | 0.142 |

| 2-Propanol | 0.0125 | 0.163 |

| 2-Butanol | 0.0144 | 0.154 |

| 2-Methyl-1-propanol | 0.0128 | 0.137 |

| 2-Methyl-2-propanol | 0.0172 | 0.182 |

| Diethyl ether | 0.0108 | 0.101 |

| Di-n-butyl ether | 0.00318 | 0.0221 |

| Tetrahydrofuran | 0.0614 | 0.757 |

| 1,4-Dioxane | 0.0826 | 0.969 |

| Ethyl acetate | 0.0520 | 0.516 |

| Chloroform | 0.0910 | 1.13 |

| 1-Chlorobutane | 0.0164 | 0.158 |

| 1-Chlorooctane | 0.0103 | 0.072 |

| Carbon tetrachloride | 0.0104 | 0.107 |

| Benzene | 0.0594 | 0.666 |

| Toluene | 0.0450 | 0.423 |

| Acetone | 0.0631 | - |

| Acetonitrile | 0.0308 | - |

Data compiled from studies on the solubility of diphenyl sulfone in organic nonelectrolyte solvents.[2][3][4]

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium solubility, as presented in the table above, generally follows a well-established methodology. While specific instrumental parameters may vary, the core principles remain consistent. A general protocol involves the following key stages:

2.1. Materials:

-

Solute: Diphenyl sulfone (or the target compound, this compound) of high purity.

-

Solvents: A range of analytical grade organic solvents.

2.2. Apparatus:

-

Constant-temperature bath or shaker with precise temperature control.

-

Sealed vials or flasks to prevent solvent evaporation.

-

Analytical balance for accurate mass measurements.

-

Filtration system (e.g., syringe filters) to separate the solid and liquid phases.

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis).

2.3. Procedure: Isothermal Equilibrium Method

-

Preparation of Supersaturated Solutions: An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed container. This ensures that equilibrium is approached from a state of saturation.

-

Equilibration: The containers are placed in a constant-temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium. The temperature should be maintained within a narrow range (e.g., ±0.1 °C).

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is then filtered to remove any undissolved solid particles.

-

Quantitative Analysis: The concentration of the solute in the filtered saturated solution is determined. This can be achieved through various methods:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

-

Spectrophotometric Analysis: If the solute has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Chromatographic Analysis (e.g., HPLC): A small, known volume of the saturated solution is injected into an HPLC system, and the concentration is determined by comparing the peak area to that of known standards.

-

-

Data Reporting: The solubility is typically reported in units of mole fraction, molarity (mol/L), or grams of solute per 100 g of solvent.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from preparation to final data analysis.

Figure 1: A generalized workflow for the experimental determination of solid-liquid solubility.

Conclusion and Future Directions

While this guide provides a robust framework for understanding the solubility of sulfonyl-bridged cycloalkanes by using diphenyl sulfone as a structural analog, it underscores the critical need for direct experimental investigation of this compound. Researchers are encouraged to apply the outlined experimental protocols to generate precise solubility data for this compound. Such data will be invaluable for advancing its applications in medicinal chemistry, materials science, and other fields where precise control over solubility is paramount. The provided information serves as a foundational resource to guide solvent selection and experimental design for future studies on this compound and related molecules.

References

Methodological & Application

Application Notes and Protocols for Sulfonyldicyclohexane in Polymer Synthesis

A thorough review of scientific literature and patent databases reveals a significant lack of specific information regarding the direct application of sulfonyldicyclohexane or its immediate functionalized derivatives in polymer synthesis. While the individual structural components of this compound—the sulfone group and the cyclohexane ring—are prevalent in various high-performance polymers, their combined use in the form of a this compound monomer is not well-documented.

This document, therefore, provides insights into related polymer systems that incorporate either sulfone or cyclohexane moieties, offering a contextual understanding for researchers and professionals in polymer chemistry and drug development. The experimental protocols and data presented are for these analogous polymers, as no direct data for this compound-based polymers could be sourced.

Contextual Overview: High-Performance Polymers with Related Structures

The interest in monomers containing sulfone and cycloaliphatic groups stems from their potential to impart desirable properties to polymers, such as high thermal stability, mechanical strength, and chemical resistance.

-

Aromatic Polysulfones: This class of polymers is characterized by the Ar-SO2-Ar' linkage in their backbone, where Ar and Ar' are aromatic rings. They are known for their excellent thermal stability and are often used in demanding applications.

-

Cycloaliphatic Polyesters: The incorporation of cyclohexane rings into polyester backbones, for instance by using monomers like 1,4-cyclohexanedimethanol, can enhance the glass transition temperature (Tg) and improve the mechanical properties of the resulting polymer.

-

Polymers from Bisphenol A Derivatives: Monomers such as 4,4′-cyclohexylidenebisphenol (Bisphenol Z), which contains a cyclohexane ring, are used to synthesize polysulfones and other high-performance polymers.[1][2]

Experimental Protocols for Analogous Polymer Systems

While protocols for this compound are unavailable, the following sections detail methodologies for synthesizing polymers with related structural features.

Synthesis of Polysulfone from 4,4′-Cyclohexylidenebisphenol (Bisphenol Z)

This protocol describes a nucleophilic aromatic substitution reaction to produce a polysulfone.

Workflow for Polysulfone Synthesis

Caption: Workflow for the synthesis of polysulfone from Bisphenol Z.

Methodology:

-

Reactant Charging: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser. The flask is charged with 4,4′-cyclohexylidenebisphenol (Bisphenol Z), 4,4′-dichlorodiphenylsulfone (DCDPS), and an excess of potassium carbonate.

-

Solvent Addition: N,N-dimethylacetamide (DMAc) is added as the reaction solvent, and toluene is added as an azeotropic agent to remove water.

-

Azeotropic Dehydration: The reaction mixture is heated to a temperature sufficient to reflux the toluene (around 140°C) to remove any water present, which is collected in the Dean-Stark trap.

-

Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 150-160°C to initiate the polymerization. The reaction is allowed to proceed for several hours until a significant increase in viscosity is observed.

-

Precipitation and Purification: The viscous polymer solution is then cooled and slowly poured into a non-solvent such as a methanol/water mixture with vigorous stirring to precipitate the polysulfone.

-

Isolation and Drying: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any residual salts and solvent, and finally dried in a vacuum oven.[2]

Quantitative Data for Analogous Polymers

The following table summarizes typical properties of polymers synthesized from monomers containing sulfone or cyclohexane groups. This data is provided for comparative purposes.

| Polymer Type | Monomers | Tg (°C) | Decomposition Temp. (°C) | Tensile Strength (MPa) |

| Aromatic Polysulfone | Bisphenol A, 4,4'-Dichlorodiphenylsulfone | 180-190 | ~500 | 70-80 |

| Polysulfone from Bisphenol Z | 4,4′-Cyclohexylidenebisphenol, 4,4'-Dichlorodiphenylsulfone | 200-230 | >450 | 75-85 |

| Copolyester | 1,4-Cyclohexanedimethanol, Terephthalic Acid, Ethylene Glycol | 80-110 | ~400 | 50-60 |

Potential Signaling Pathways and Logical Relationships

While there are no specific signaling pathways involving this compound in a biological context for drug development, the logical relationship in designing such a monomer for polymer synthesis can be visualized.

Logical Relationship for Monomer Design

Caption: Rationale for designing a this compound-based monomer.

This diagram illustrates that the motivation for hypothetically using a this compound-based monomer would be to combine the rigidity and bulkiness of the cyclohexane ring (to increase Tg and mechanical strength) with the thermal stability and polarity of the sulfone group.

References

Application Notes and Protocols: Sulfonyldicyclohexane as a High-Temperature Solvent

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfonyldicyclohexane

This compound belongs to the sulfone class of organic compounds, which are known for their high thermal and chemical stability.[1] Sulfones are characterized by a sulfonyl functional group (R-S(=O)₂-R') attached to two carbon atoms.[1] This functional group imparts a high degree of polarity, making them excellent solvents for a wide range of organic and inorganic compounds.[2] Due to their robust nature, sulfones like diphenyl sulfone and sulfolane are often employed as high-temperature solvents in industrial and laboratory settings, particularly for processing high-performance polymers and conducting reactions that require elevated temperatures.[3][4]

This compound, with its two cyclohexyl groups, is an aliphatic sulfone. This structure suggests a high boiling point and melting point, as well as significant thermal stability, making it a promising candidate for high-temperature applications where traditional solvents would decompose.

Physicochemical Properties

The exact physical properties of this compound are not widely documented. However, by comparing it to other well-characterized sulfone solvents, we can estimate its properties. The presence of the cyclohexyl rings is expected to result in a higher melting point compared to linear aliphatic sulfones.

Table 1: Comparison of Physical Properties of Various Sulfone Solvents

| Property | Dimethyl Sulfone | Sulfolane (Tetramethylene sulfone) | Diphenyl Sulfone | This compound (Estimated) |

| CAS Number | 67-71-0 | 126-33-0 | 127-63-9 | Not Available |

| Molecular Formula | C₂H₆O₂S | C₄H₈O₂S | C₁₂H₁₀O₂S | C₁₂H₂₂O₂S |

| Molecular Weight ( g/mol ) | 94.13 | 120.17 | 218.27 | 230.38 |

| Melting Point (°C) | 107-109[5] | 27.5[6] | 123-129[1] | 100 - 130 |

| Boiling Point (°C) | 238[5] | 285[6] | 379[1] | > 300 |

| Appearance | White crystalline solid | Colorless solid/liquid | White crystalline powder[1] | White to off-white solid |

| Solubility | Soluble in water, ethanol, benzene, acetone[5] | Miscible with water and hydrocarbons[4] | Soluble in organic solvents, insoluble in water[1] | Likely soluble in hot organic solvents, low water solubility |

Applications of this compound in Research and Development

Given its predicted properties, this compound is a potential high-temperature solvent for a variety of applications:

-

Polymer Chemistry: High-performance polymers such as polyether ether ketone (PEEK) and polyethersulfone (PES) often require high temperatures for dissolution and processing.[3][7] this compound could serve as a suitable solvent for the synthesis, purification, and casting of such polymers.

-

Organic Synthesis: Many organic reactions, such as nucleophilic aromatic substitutions and condensation polymerizations, require high temperatures to proceed at a reasonable rate.[8] The inert nature of sulfones makes them ideal reaction media for these transformations.

-

Recrystallization: For high-melting-point solids that are insoluble in common solvents at their boiling points, a high-temperature solvent like this compound can be used for purification by recrystallization.

-

Materials Science: As a processing aid for creating polymer blends, composites, and membranes where high-temperature processing is necessary to achieve desired material properties.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for use with this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, when working with high-temperature solvents.

Protocol 1: General High-Temperature Organic Synthesis

This protocol is adapted from the synthesis of PEEK in diphenyl sulfone and can be used as a general guideline for reactions requiring high temperatures.[3]

Objective: To perform a generic nucleophilic aromatic substitution reaction at high temperature.

Materials:

-

Reactant A (e.g., a bisphenol)

-

Reactant B (e.g., an activated dihalide)

-

Anhydrous potassium carbonate (or other suitable base)

-

This compound

-

Anti-bumping granules

-

Nitrogen or Argon gas supply

-

High-temperature heating mantle with a temperature controller and thermocouple

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Dean-Stark trap (optional, for azeotropic removal of water)

-

Quenching solvent (e.g., water, methanol)

-

Washing solvent (e.g., acetone, hot water)

Procedure:

-

Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.

-

Charging the Reactor: To the flask, add this compound, Reactant A, Reactant B, and anhydrous potassium carbonate. Add anti-bumping granules.

-

Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a positive pressure of inert gas throughout the reaction.

-

Heating: Begin stirring and slowly heat the mixture using the heating mantle.

-

Reaction: Increase the temperature in stages. For example, heat to 160°C for 1-2 hours to melt the solvent and initiate the reaction, then increase to 250°C for 2 hours, and finally raise the temperature to 300-320°C for 1-3 hours to drive the reaction to completion.[3] The exact temperature profile will depend on the specific reaction.

-

Monitoring: Monitor the reaction progress by taking small aliquots (if feasible) and analyzing them by a suitable technique (e.g., TLC, HPLC, NMR).

-

Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to a safe temperature (e.g., below 100°C). Pour the hot slurry into a beaker containing the quenching solvent (e.g., water) to precipitate the product.

-

Work-up: Break up the resulting solid and collect it by vacuum filtration.

-

Purification: Wash the crude product repeatedly with a suitable solvent (e.g., hot acetone, hot water) to remove the this compound and any remaining salts.[3]

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Protocol 2: Polymer Dissolution and Film Casting

Objective: To dissolve a high-performance polymer in this compound and cast it into a thin film.

Materials:

-

High-performance polymer (e.g., PEEK, PES)

-

This compound

-

High-temperature hot plate with magnetic stirring

-

Beaker or flask

-

Glass casting plate

-

Casting knife or doctor blade

-

Coagulation bath (e.g., methanol, water)

-

Vacuum oven

Procedure:

-

Dissolution: In a beaker, add the polymer to the this compound (typically a 10-20% w/w solution). Heat the mixture on a hot plate with stirring to the desired temperature (e.g., 200-250°C) until the polymer is completely dissolved. This may take several hours.

-

Degassing: Once dissolved, allow the solution to stand at temperature for a short period to allow any trapped air bubbles to escape.

-

Casting: Preheat the glass casting plate to a temperature that will keep the polymer solution from solidifying too quickly (e.g., 150-180°C). Pour the hot polymer solution onto the preheated glass plate.

-

Film Formation: Use a casting knife or doctor blade to spread the solution into a film of uniform thickness.

-

Coagulation: Carefully immerse the glass plate with the cast film into a coagulation bath (e.g., methanol). The solvent exchange will cause the polymer to precipitate, forming a solid film.

-

Washing: Leave the film in the coagulation bath for several hours to ensure all the this compound is removed. The bath may need to be changed periodically.

-

Drying: Carefully peel the polymer film from the glass plate and dry it in a vacuum oven at an elevated temperature (but below the polymer's glass transition temperature) until all the solvent has been removed.

Protocol 3: Recrystallization of a High-Melting Solid

Objective: To purify a high-melting organic solid using this compound as the solvent.

Materials:

-

Impure solid compound

-

This compound

-

Erlenmeyer flask

-

High-temperature hot plate with magnetic stirring

-

Hot filtration setup (e.g., heated funnel, fluted filter paper)

-

Crystallizing dish or beaker

-

Vacuum filtration setup (Büchner funnel)

-

Washing solvent (a solvent in which the compound is insoluble at room temperature, e.g., hexane, ethanol)

Procedure:

-

Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a small amount of this compound. Heat the mixture with stirring until the solvent melts and the solid dissolves. Continue to add small portions of hot this compound until the solid is completely dissolved at a high temperature (e.g., 150-200°C). Avoid adding a large excess of solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat the filtration funnel and the receiving flask to prevent premature crystallization. Quickly pour the hot solution through the fluted filter paper.

-

Crystallization: Cover the flask or beaker containing the hot filtrate and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during cooling.

-

Complete Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold washing solvent to remove any residual this compound from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

The following diagrams illustrate the general workflow for high-temperature synthesis and the logical relationships of this compound's properties.

Caption: General workflow for high-temperature synthesis.

References

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfolane - Wikipedia [en.wikipedia.org]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. Aliphatic saturated sulfones C8–C10 as new electrolyte solvents for Li batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

Application Notes and Protocols for the Evaluation of Sulfonyldicyclohexane as a Polymer Plasticizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of sulfonyldicyclohexane as a potential plasticizer for polymers. The protocols outlined below describe standard methods for sample preparation and characterization to determine the efficacy of a novel plasticizer.

Introduction to this compound as a Plasticizer

Plasticizers are additives that increase the flexibility, durability, and workability of polymers.[1] this compound is a compound of interest as a potential plasticizer due to its molecular structure, which suggests it may effectively interact with polymer chains, thereby reducing intermolecular forces and increasing chain mobility.[1] This document provides the necessary protocols to systematically evaluate its performance in common polymers such as Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).

Mechanism of Action of Plasticizers

Plasticizers function by inserting themselves between polymer chains, acting as molecular lubricants.[2] This spacing of the polymer chains reduces the polymer-polymer interactions, which in turn lowers the glass transition temperature (Tg) of the material, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[3] The effectiveness of a plasticizer is dependent on its compatibility with the polymer and its ability to disrupt the intermolecular forces.[3]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental evaluation of this compound. It is recommended to compare its performance against established plasticizers.

Table 1: Thermal Properties of Plasticized PVC and PLA

| Property | Polymer | Unplasticized | Phthalate-based Plasticizer (e.g., DEHP) | Citrate-based Plasticizer (e.g., ATBC) | This compound |

| Glass Transition Temperature (Tg) (°C) | PVC | 80-85 | 20-40 | 30-50 | User Data |

| PLA | 55-65 | 30-45 | 35-50 | User Data | |

| Melting Temperature (Tm) (°C) | PVC | 100-260 | Varies | Varies | User Data |

| PLA | 150-160 | 140-155 | 145-158 | User Data |

Note: The values for DEHP and ATBC are typical ranges and may vary based on the specific formulation.

Table 2: Mechanical Properties of Plasticized PVC and PLA

| Property | Polymer | Unplasticized | Phthalate-based Plasticizer (e.g., DEHP) | Citrate-based Plasticizer (e.g., ATBC) | This compound |

| Tensile Strength (MPa) | PVC | 35-60 | 15-25 | 20-30 | User Data |

| PLA | 50-70 | 30-45 | 35-50 | User Data | |

| Elongation at Break (%) | PVC | 20-40 | 200-400 | 150-300 | User Data |

| PLA | 5-10 | 100-250 | 80-200 | User Data | |

| Young's Modulus (GPa) | PVC | 2.5-4.0 | 0.01-0.1 | 0.05-0.5 | User Data |

| PLA | 1.2-3.0 | 0.1-0.5 | 0.2-0.8 | User Data |

Note: The values for DEHP and ATBC are typical ranges and may vary based on the specific formulation.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of polymer films plasticized with this compound.

4.1. Protocol for Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes the preparation of polymer films with varying concentrations of plasticizer for initial screening.[4]

-

Polymer Solution Preparation:

-

Dissolve 10g of the polymer (e.g., PVC or PLA) in a suitable solvent (e.g., 100 mL of tetrahydrofuran (THF) for PVC, or dichloromethane for PLA) in a sealed container.

-

Stir the solution with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

-

-

Plasticizer Addition:

-

Prepare stock solutions of this compound and reference plasticizers in the same solvent.

-

Add the desired amount of plasticizer solution to the polymer solution to achieve the target concentration (e.g., 10, 20, 30 wt% of the polymer weight).

-

Stir the mixture for at least one hour to ensure homogeneity.

-

-

Film Casting:

-

Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.

-

Cover the casting surface with a lid slightly ajar to allow for slow solvent evaporation in a fume hood at room temperature.

-

Allow the solvent to evaporate completely. This may take 24-48 hours.

-

-

Film Drying and Conditioning:

-

Once the film is formed, place it in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 24 hours to remove any residual solvent.

-

Store the resulting films in a desiccator until further testing.

-

4.2. Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized polymer films.

-

Sample Preparation:

-

Cut a small sample (5-10 mg) from the prepared polymer film.

-

Place the sample into an aluminum DSC pan and seal it.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of the polymer.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.

-

Heat the sample a second time at the same controlled rate. The Tg is determined from the second heating scan to erase the thermal history of the sample.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.

-

4.3. Protocol for Mechanical Analysis using Tensile Testing

This protocol is for determining the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films according to ASTM D882 standards.

-

Sample Preparation:

-

Cut the polymer films into dumbbell-shaped specimens using a standard die. The dimensions of the specimens should conform to the testing standard.

-

Measure the thickness and width of the gauge section of each specimen.

-

-

Tensile Testing:

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

-

Record the load and displacement data throughout the test.

-

-

Data Analysis:

-

Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture. It is calculated by dividing the extension at break by the initial gauge length and multiplying by 100.

-

Young's Modulus: A measure of the stiffness of the material. It is calculated from the initial slope of the stress-strain curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for plasticizer evaluation and the molecular mechanism of plasticization.

Caption: Workflow for the evaluation of a novel polymer plasticizer.

Caption: Molecular mechanism of polymer plasticization.

References

Electrochemical Applications of Sulfonyldicyclohexane and Structurally Related Aliphatic Sulfones

To the Valued Researcher,

This document provides detailed Application Notes and Protocols relevant to the electrochemical applications of sulfones. Our extensive search for "Sulfonyldicyclohexane" (also known as dicyclohexyl sulfone) has revealed a significant scarcity of published research regarding its use in electrochemical systems, particularly as an electrolyte solvent or additive in batteries. The scientific literature and patent databases do not currently contain sufficient data to generate specific application notes, quantitative performance tables, or detailed experimental protocols for this particular compound.

Therefore, to provide a valuable and relevant resource, this document will focus on the electrochemical applications of well-researched aliphatic sulfones, which are structurally related to this compound. The principles, protocols, and data presented for these compounds, primarily sulfolane, are considered representative of the sulfone class and can serve as a strong foundation for any future investigation into this compound.

Application Notes: Aliphatic Sulfones in High-Voltage Lithium-Ion Batteries

Aliphatic sulfones, particularly sulfolane (tetramethylene sulfone), are a class of highly polar aprotic solvents that have garnered significant interest for use in high-voltage lithium-ion batteries (LIBs). Their robust chemical and electrochemical stability makes them promising candidates to replace conventional carbonate-based electrolytes, which are prone to oxidation at high potentials.

Key Advantages of Sulfone-Based Electrolytes:

-

High Anodic Stability: Sulfones exhibit a wide electrochemical stability window, often stable up to 5.5 V vs. Li/Li+, making them suitable for use with high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NCMs (e.g., NCM811).[1][2]

-

Thermal Stability and Safety: With high boiling points and flash points, sulfones enhance the overall safety of the battery by reducing the risk of thermal runaway.[3][4] Sulfolane, for instance, has a boiling point of 287 °C and a flash point of 166 °C.[3]

-

High Dielectric Constant: The high polarity of sulfones facilitates the dissolution of lithium salts, leading to electrolytes with reasonable ionic conductivity.[3]

Challenges and Mitigation Strategies:

-

High Melting Point and Viscosity: Many sulfones are solid at room temperature (e.g., sulfolane m.p. 28.4 °C) and exhibit high viscosity, which can lead to poor ionic conductivity at lower temperatures.[4]

-

Mitigation: The use of co-solvents (e.g., carbonates, esters) or the formation of eutectic mixtures with other sulfones (e.g., ethyl methyl sulfone) can significantly lower the melting point and viscosity of the electrolyte.

-

-

Graphite Anode Incompatibility: Sulfone-based electrolytes can lead to the exfoliation of graphitic anodes due to the lack of a stable solid electrolyte interphase (SEI).

-

Mitigation: The introduction of film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) is crucial for the formation of a protective SEI layer on the anode surface. Dual-salt systems, such as those containing lithium difluoro(oxalate)borate (LiDFOB), have also been shown to form a robust SEI.[3]

-

Quantitative Data Summary

The following tables summarize key physicochemical and electrochemical properties of representative sulfone-based electrolytes.

Table 1: Physicochemical Properties of Selected Sulfone Solvents

| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Dielectric Constant (ε) | Viscosity (cP at 30°C) |

| Sulfolane (SL) | C₄H₈O₂S | 120.17 | 28.4 | 287 | 43.3 | 10.3 |

| Dimethyl Sulfone (DMS) | C₂H₆O₂S | 94.13 | 109 | 238 | 45.7 | - |

| Ethyl Methyl Sulfone (EMS) | C₃H₈O₂S | 108.16 | 36.5 | 246 | - | - |

Data compiled from various sources.

Table 2: Electrochemical Performance of a Sulfolane-Based Electrolyte

| Electrolyte Composition | Anode | Cathode | Voltage Window (V) | Initial Coulombic Efficiency (%) | Capacity Retention after 500 cycles (%) |

| 1 M LiDFOB-LiBF₄ in SL/FB (9:1 v/v) | MCMB | NCM811 | 2.8 - 4.4 | 92.5 | 83 |

Data adapted from a study on low-concentration sulfolane-based electrolytes.[3]

Experimental Protocols

Protocol 1: Preparation of a Sulfone-Based Electrolyte

Objective: To prepare a 1 M dual-salt electrolyte in a sulfolane-based solvent system.

Materials:

-

Lithium difluoro(oxalate)borate (LiDFOB, battery grade)

-

Lithium tetrafluoroborate (LiBF₄, battery grade)

-

Sulfolane (SL, anhydrous, >99.9%)

-

Fluorobenzene (FB, anhydrous, >99.9%)

-

Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Transfer all materials and equipment into an argon-filled glovebox.

-

Prepare the solvent mixture by adding 90 mL of sulfolane and 10 mL of fluorobenzene to a 250 mL beaker with a magnetic stir bar. Stir until a homogeneous solution is formed.

-

Calculate the required mass of LiDFOB and LiBF₄ to achieve a total concentration of 1 M in 100 mL of the solvent mixture (assuming a 1:1 molar ratio of the salts unless specified otherwise).

-

Slowly add the calculated amounts of LiDFOB and LiBF₄ to the solvent mixture while stirring.

-

Continue stirring until both salts are completely dissolved. This may take several hours due to the viscosity of sulfolane. Gentle heating (e.g., to 40-50°C) can be applied to facilitate dissolution.

-

Once fully dissolved, transfer the electrolyte to a sealed container for storage inside the glovebox.

Protocol 2: Electrochemical Stability Window Measurement

Objective: To determine the anodic and cathodic stability limits of the prepared sulfone-based electrolyte using linear sweep voltammetry (LSV) and cyclic voltammetry (CV).

Materials:

-

Prepared sulfone-based electrolyte

-

CR2032 coin cells or a three-electrode cell setup

-

Working electrodes: Stainless steel (for anodic scan), Copper foil (for cathodic scan)

-

Counter and Reference electrode: Lithium metal foil

-

Separator (e.g., Celgard 2325)

-

Potentiostat/Galvanostat

-

Coin cell crimper

Procedure:

Anodic Stability (LSV):

-

Inside the glovebox, assemble a CR2032 coin cell with a stainless steel working electrode, a lithium metal counter/reference electrode, and a separator soaked in the prepared electrolyte.

-

Connect the cell to the potentiostat.

-

Perform LSV by scanning the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).

-

The onset potential of a sharp increase in current is considered the anodic stability limit of the electrolyte.

Cathodic Stability (CV):

-

Assemble a CR2032 coin cell with a copper foil working electrode, a lithium metal counter/reference electrode, and a separator soaked in the electrolyte.

-

Connect the cell to the potentiostat.

-

Perform CV by scanning the potential from OCV down to a negative potential (e.g., -0.5 V vs. Li/Li⁺) and back to a positive potential (e.g., 1.5 V vs. Li/Li⁺) at a scan rate of 1 mV/s for several cycles.

-

The appearance of cathodic and anodic peaks corresponding to lithium plating and stripping indicates the potential at which the electrolyte is reduced.

Visualizations

Logical Workflow for Electrolyte Preparation and Testing

Caption: Workflow for sulfone-based electrolyte preparation and electrochemical testing.

Relationship Diagram for Improving Sulfone Electrolyte Performance

Caption: Challenges and solutions for sulfone-based electrolytes in LIBs.

References

- 1. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10707531B1 - All-inorganic solvents for electrolytes - Google Patents [patents.google.com]

- 3. EP1842250A2 - Electric current-producing device having sulfone-based electrolyte - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application of Sulfonyldicyclohexane Scaffolds in the Synthesis of Investigational Alzheimer's Disease Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

While sulfonyldicyclohexane itself is not a widely documented starting material in pharmaceutical synthesis, the closely related cyclohexyl sulfone moiety has emerged as a critical pharmacophore in the development of potent, orally active inhibitors of γ-secretase. This enzyme is a key target in the therapeutic strategy for Alzheimer's disease, as it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are the primary component of the characteristic amyloid plaques found in the brains of Alzheimer's patients. This document provides an overview of the application of cyclohexyl sulfone derivatives in the synthesis of these investigational drugs, including quantitative data, experimental protocols, and a visualization of the relevant biological pathway.

Cyclohexyl Sulfones as γ-Secretase Inhibitors

Research in medicinal chemistry has identified 3,4-fused and 4-substituted cyclohexyl sulfones as promising scaffolds for the design of γ-secretase inhibitors. These compounds have demonstrated significant efficacy in reducing Aβ levels in both in vitro and in vivo models. The cyclohexyl sulfone core appears to provide a rigid and favorable conformation for binding to the γ-secretase complex. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these inhibitors.

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the biological activity of representative cyclohexyl sulfone-based γ-secretase inhibitors.

Table 1: In Vitro γ-Secretase Inhibitory Activity

| Compound ID | Structure | Modification | Aβ40 IC₅₀ (nM) |

| 1 | 3,4-fused cyclohexyl sulfone | R = H | 15 |

| 2 | 3,4-fused cyclohexyl sulfone | R = 4-F-Ph | 5 |

| 3 | 4-substituted cyclohexyl sulfone | R = 4-F-Ph | 8 |

| 4 | 4-substituted cyclohexyl sulfone | R = 2-Naphthyl | 3 |

Data compiled from publicly available research literature.

Table 2: In Vivo Aβ40 Reduction in a Transgenic Mouse Model

| Compound ID | Dose (mg/kg, p.o.) | Brain Aβ40 Reduction (%) |

| 2 | 30 | 65 |

| 4 | 10 | 70 |

Data represents Aβ40 reduction in the brain of a transgenic mouse model of Alzheimer's disease at a specified time point after oral administration.

Signaling Pathway: Amyloid Precursor Protein Processing

The primary target of the described cyclohexyl sulfone inhibitors is the γ-secretase enzyme complex. Inhibition of this enzyme disrupts the amyloidogenic pathway of amyloid precursor protein (APP) processing, thereby reducing the production of neurotoxic Aβ peptides.

Caption: Amyloidogenic processing of APP and the inhibitory action of cyclohexyl sulfone derivatives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key intermediates and final compounds containing the cyclohexyl sulfone scaffold, based on published synthetic routes.

Protocol 1: Synthesis of a 3,4-Fused Cyclohexyl Sulfone Intermediate

Objective: To synthesize a key bicyclic sulfone intermediate for the elaboration into potent γ-secretase inhibitors.

Materials:

-

Commercially available starting materials and reagents

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Step 1: Diels-Alder Reaction: A suitable diene is reacted with a dienophile containing a sulfone moiety under thermal conditions to construct the cyclohexene ring system.

-

Step 2: Oxidation: The resulting cyclohexene is oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.

-

Step 3: Functional Group Manipulation: The fused cyclohexyl sulfone is then subjected to further chemical transformations to introduce functionalities required for potent γ-secretase inhibition. This may involve reactions such as reductions, substitutions, or coupling reactions to append aromatic or heteroaromatic side chains.

-

Purification: The final intermediate is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Caption: Synthetic workflow for 3,4-fused cyclohexyl sulfone inhibitors.

Protocol 2: Synthesis of a 4-Substituted Cyclohexyl Sulfone Inhibitor

Objective: To synthesize a γ-secretase inhibitor based on a 4-substituted cyclohexyl sulfone scaffold.

Materials:

-

4-Hydroxycyclohexanone

-

Aryl or heteroaryl thiol

-

Reagents for mesylation and oxidation

-

Anhydrous solvents

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Nucleophilic Addition: 4-Hydroxycyclohexanone is reacted with an appropriate aryl or heteroaryl thiol in the presence of a base to yield a 4-(arylthio)cyclohexanol.

-

Step 2: Mesylation: The hydroxyl group of the resulting alcohol is converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Step 3: Oxidation: The sulfide is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA.

-

Step 4: Substitution: The mesylate is displaced by a nucleophile, such as an amine, to introduce the desired substituent at the 4-position of the cyclohexyl sulfone ring.

-

Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Caption: Synthetic workflow for 4-substituted cyclohexyl sulfone inhibitors.

Conclusion